(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886983
InChI: InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1
SMILES:
Molecular Formula: C15H27N3O5
Molecular Weight: 329.39 g/mol

(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC15886983

Molecular Formula: C15H27N3O5

Molecular Weight: 329.39 g/mol

* For research use only. Not for human or veterinary use.

(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate -

Specification

Molecular Formula C15H27N3O5
Molecular Weight 329.39 g/mol
IUPAC Name ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1
Standard InChI Key YVQUDJUGLPUGDQ-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C

Introduction

ParameterValue/DescriptionSource
Protecting Groupstert-Butyloxycarbonyl (Boc)
Carbamoylating AgentCarbamoyl chloride or isocyanate
Stereoselectivity MethodChiral catalysts or enzymatic resolution

Physicochemical Properties

The compound exhibits distinct physicochemical characteristics that influence its handling and application:

  • Molecular Structure:

    • The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbamoyl group and Boc-protected amines .

    • The tert-butyl groups enhance solubility in organic solvents (e.g., dichloromethane, THF) while conferring steric protection to the amine functionalities.

  • Stability and Storage:

    • Moisture-sensitive; requires storage at -20°C under inert atmosphere (argon or nitrogen).

    • Prolonged exposure to humidity leads to Boc deprotection and decomposition.

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₇N₃O₅
Molecular Weight329.39 g/mol
Storage Conditions-20°C, inert atmosphere, dry
SolubilitySoluble in DCM, THF, DMF

Pharmaceutical Applications

(R)-Di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily utilized as a chiral intermediate in the synthesis of bioactive molecules. Key applications include:

  • Antiviral Agents:

    • Piperazine derivatives are integral to protease inhibitors targeting viruses such as HIV and HCV. The carbamoyl group enhances hydrogen-bonding interactions with viral enzymes .

  • Central Nervous System (CNS) Drugs:

    • The compound’s ability to cross the blood-brain barrier makes it valuable in synthesizing antipsychotics and antidepressants. For example, analogous derivatives modulate serotonin and dopamine receptors.

  • Anticancer Therapeutics:

    • Piperazine carbamates are explored as histone deacetylase (HDAC) inhibitors, inducing apoptosis in cancer cells .

Table 3: Therapeutic Areas and Derivatives

Therapeutic AreaTarget/MechanismSource
AntiviralProtease inhibition
CNS DisordersDopamine/Serotonin modulation
OncologyHDAC inhibition

Recent Advances and Future Directions

Recent studies highlight the compound’s role in click chemistry-derived drug candidates. For instance, tert-butyl piperazine carboxylates serve as precursors for triazole-linked GPR119 agonists, a target for type-2 diabetes mellitus . Future research may explore:

  • Polymer-Supported Synthesis: Enabling scalable production with reduced purification steps.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator